molecular formula C20H15NOS B11672728 (2E)-2-[1-(naphthalen-1-ylamino)ethylidene]-1-benzothiophen-3(2H)-one

(2E)-2-[1-(naphthalen-1-ylamino)ethylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B11672728
M. Wt: 317.4 g/mol
InChI Key: SZZMFGYIIPDHJK-UHFFFAOYSA-N
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Description

(2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an amino group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between a naphthylamine derivative and a benzothiophene ketone under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, (2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Semiconductor materials: Compounds with similar structural features used in electronic applications.

Uniqueness

What sets (2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE apart from similar compounds is its unique combination of a naphthalene ring, an amino group, and a benzothiophene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H15NOS

Molecular Weight

317.4 g/mol

IUPAC Name

2-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C20H15NOS/c1-13(20-19(22)16-10-4-5-12-18(16)23-20)21-17-11-6-8-14-7-2-3-9-15(14)17/h2-12,22H,1H3

InChI Key

SZZMFGYIIPDHJK-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC2=CC=CC=C21)C3=C(C4=CC=CC=C4S3)O

Origin of Product

United States

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